2-methoxyacridin-9-amine
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Overview
Description
2-methoxyacridin-9-amine is a derivative of acridine, a class of heterocyclic compounds containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
The synthesis of acridine, 9-amino-2-methoxy- typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate and dimethylformamide . This reaction results in the substitution of the chlorine atoms with amino groups, yielding the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-methoxyacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxyacridin-9-amine has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for DNA intercalation studies.
Biology: Employed in the study of membrane-bound ATPases and proton pump activities.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes and fluorescent materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of acridine, 9-amino-2-methoxy- involves its ability to intercalate into DNA, selectively binding to poly (dA-dT) sequences . This intercalation disrupts the normal function of DNA, inhibiting transcription and translation processes. Additionally, the compound can inhibit enzymes such as acetylcholinesterase, further contributing to its biological activities .
Comparison with Similar Compounds
2-methoxyacridin-9-amine can be compared with other acridine derivatives such as:
Amsacrine: Known for its anticancer properties and ability to intercalate into DNA.
Quinacrine: Used as an antimalarial and antibacterial agent.
Triazoloacridone: Investigated for its potential anticancer activities. The uniqueness of acridine, 9-amino-2-methoxy- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
3407-99-6 |
---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-methoxyacridin-9-amine |
InChI |
InChI=1S/C14H12N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H2,15,16) |
InChI Key |
MPQHRPVQJUEINF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |
3407-99-6 | |
Origin of Product |
United States |
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